molecular formula C5H10 B3344168 Methylcyclobutane CAS No. 598-61-8

Methylcyclobutane

Cat. No.: B3344168
CAS No.: 598-61-8
M. Wt: 70.13 g/mol
InChI Key: BDJAEZRIGNCQBZ-UHFFFAOYSA-N
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Description

Methylcyclobutane is an organic compound with the molecular formula C₅H₁₀. It is a cycloalkane, which means it consists of a ring of carbon atoms with hydrogen atoms attached. Specifically, it is a derivative of cyclobutane where one hydrogen atom is replaced by a methyl group. This compound is of interest due to its unique structural properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylcyclobutane can be synthesized through several methods. One common approach involves the cyclization of 1,4-dibromobutane using a strong base such as sodium amide. This reaction proceeds via an intramolecular nucleophilic substitution mechanism, resulting in the formation of the cyclobutane ring.

Industrial Production Methods: In industrial settings, this compound can be produced through catalytic hydrogenation of methylcyclobutene. This process typically employs a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to facilitate the addition of hydrogen atoms to the double bond, converting methylcyclobutene to this compound.

Chemical Reactions Analysis

Types of Reactions: Methylcyclobutane undergoes various chemical reactions, including:

    Oxidation: When exposed to strong oxidizing agents like potassium permanganate (KMnO₄), this compound can be oxidized to form carboxylic acids.

    Reduction: Catalytic hydrogenation can reduce methylcyclobutene to this compound.

    Substitution: Halogenation reactions, such as the reaction with chlorine (Cl₂) in the presence of ultraviolet light, can substitute hydrogen atoms with halogen atoms, forming compounds like methylcyclobutyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Chlorine (Cl₂) under ultraviolet light.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: this compound.

    Substitution: Methylcyclobutyl chloride.

Scientific Research Applications

Methylcyclobutane has several applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity and stability of cycloalkanes. Its reactions provide insights into the behavior of strained ring systems.

    Biology: While not directly used in biological systems, its derivatives are studied for potential biological activity.

    Medicine: Research into cyclobutane derivatives has led to the development of pharmaceuticals with cyclobutane rings, which exhibit various therapeutic properties.

    Industry: this compound is used as an intermediate in the synthesis of other organic compounds, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methylcyclobutane in chemical reactions involves the strain in its four-membered ring. This strain makes the compound more reactive compared to larger cycloalkanes. For example, in oxidation reactions, the ring strain facilitates the cleavage of carbon-carbon bonds, leading to the formation of carboxylic acids. The molecular targets and pathways involved depend on the specific reaction and conditions.

Comparison with Similar Compounds

Methylcyclobutane can be compared with other cycloalkanes such as cyclopropane, cyclopentane, and cyclohexane:

    Cyclopropane (C₃H₆): Smaller ring size, higher ring strain, more reactive.

    Cyclopentane (C₅H₁₀): Larger ring size, less ring strain, less reactive.

    Cyclohexane (C₆H₁₂): Even larger ring size, minimal ring strain, very stable.

This compound is unique due to its intermediate ring size, which balances reactivity and stability. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity.

Properties

IUPAC Name

methylcyclobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10/c1-5-3-2-4-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJAEZRIGNCQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073916
Record name Cyclobutane, methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

70.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Boiling point = 36.3 deg C; [ChemIDplus]
Record name 1-Methylcyclobutane
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CAS No.

598-61-8
Record name Cyclobutane, methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclobutane, methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylcyclobutane
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Methylcyclobutane
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Methylcyclobutane
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Methylcyclobutane
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Methylcyclobutane

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